[(6-Methoxypyridazin-3-yl)methyl](methyl)amine, carbonic acid
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Overview
Description
(6-methoxypyridazin-3-yl)methylamine; carbonic acid is a compound that combines a pyridazine derivative with a carbonic acid moiety. The pyridazine ring is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The methoxy group at position 6 and the methylamine group at position 3 further functionalize the pyridazine ring, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methoxypyridazin-3-yl)methylamine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-dicarbonyl compound.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Attachment of the Methylamine Group: The methylamine group can be attached through a reductive amination reaction, where the pyridazine derivative is reacted with formaldehyde and methylamine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of (6-methoxypyridazin-3-yl)methylamine may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(6-methoxypyridazin-3-yl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine derivative.
Substitution: The methoxy and methylamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or methylamine hydrochloride.
Major Products Formed
Oxidation: N-oxides of the pyridazine ring.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
(6-methoxypyridazin-3-yl)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-methoxypyridazin-3-yl)methylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
(6-methoxypyridazin-3-yl)methylamine can be compared with other similar compounds, such as:
6-methoxypyridin-3-amine: Similar in structure but lacks the methylamine group.
6-methoxy-3-pyridinylboronic acid: Contains a boronic acid group instead of the methylamine group.
3-amino-6-methoxypyridazine: Similar but with an amino group instead of the methylamine group.
Uniqueness
(6-methoxypyridazin-3-yl)methylamine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C8H13N3O4 |
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Molecular Weight |
215.21 g/mol |
IUPAC Name |
carbonic acid;1-(6-methoxypyridazin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H11N3O.CH2O3/c1-8-5-6-3-4-7(11-2)10-9-6;2-1(3)4/h3-4,8H,5H2,1-2H3;(H2,2,3,4) |
InChI Key |
IMUBOZHOADBFBV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NN=C(C=C1)OC.C(=O)(O)O |
Origin of Product |
United States |
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